Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride
Overview
Description
Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is structurally similar to other phenyl-ethanone derivatives, which have been shown to interact with various biological targets . .
Mode of Action
Based on its structural similarity to other phenyl-ethanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the methoxy group and the amino group could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Phenyl-ethanone derivatives have been implicated in various biological processes, including signal transduction, cell proliferation, and apoptosis
Pharmacokinetics
Factors such as lipophilicity, molecular weight, and the presence of functional groups can influence these properties . For instance, the methoxy group could potentially enhance the compound’s lipophilicity, thereby influencing its absorption and distribution .
Result of Action
Phenyl-ethanone derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by acidic or alkaline conditions . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1-phenylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14;/h2-10,17H,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWXORUMFQBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557179 | |
Record name | 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112698-38-1 | |
Record name | 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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